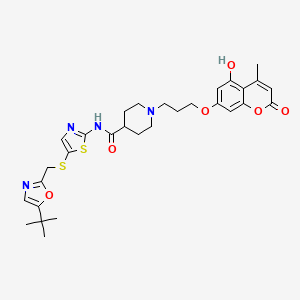

PROTAC CDK9/CycT1 Degrader-2

Description

Overview of CDK Family and Functions

The CDK family is integral to maintaining cellular homeostasis through its involvement in a wide array of functions, from cell division to gene expression. waocp.com

A primary function of the CDK family is the regulation of the eukaryotic cell cycle, the series of events that lead to cell division and duplication. wikipedia.orgnih.gov Specific CDKs, such as CDK1, CDK2, CDK3, CDK4, and CDK6, are directly involved in controlling the transitions between different phases of the cell cycle (G1, S, G2, and M phases). wikipedia.org They form complexes with various cyclins, and the concentration of these cyclins fluctuates throughout the cell cycle, leading to the activation of CDKs at specific times. nih.gov This tightly regulated process ensures the orderly progression of the cell cycle. nih.gov For instance, the CDK4/6-cyclin D complex is crucial for the transition from the G1 to the S phase by phosphorylating the retinoblastoma protein (Rb). nih.govmdpi.com Deregulation of these cell cycle CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov

In addition to their role in the cell cycle, several CDKs are key regulators of gene transcription. waocp.comwikipedia.org This group includes CDKs 7-13 and 18-20. waocp.com Transcriptional CDKs function by phosphorylating components of the transcriptional machinery, thereby controlling the synthesis of messenger RNA (mRNA) from a DNA template. frontiersin.org A prominent example is the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), the enzyme responsible for transcribing most genes. nih.govembopress.org This phosphorylation is a critical step in the transition from transcriptional initiation to elongation. nih.govnih.gov

Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CycT1) as a Research Target

Among the transcriptional CDKs, Cyclin-Dependent Kinase 9 (CDK9) in complex with its regulatory partner, Cyclin T1 (CycT1), has emerged as a significant focus of research. mdpi.com

The complex formed by CDK9 and Cyclin T1 is known as the positive transcription elongation factor b (P-TEFb). mdpi.comsdbonline.org P-TEFb plays an essential role in regulating transcriptional elongation. rsc.org After RNA polymerase II initiates transcription, it often pauses a short distance from the transcription start site. P-TEFb is recruited to these paused polymerases and phosphorylates the C-terminal domain of RNAP II at the serine 2 position, as well as other negative elongation factors. embopress.orgnih.govresearchgate.net This phosphorylation event releases the polymerase from its paused state, allowing for productive elongation of the mRNA transcript. sdbonline.orgnih.gov The majority of cellular P-TEFb consists of the CDK9 and Cyclin T1 heterodimer. embopress.org

The activity of the CDK9-Cyclin T1 complex is frequently dysregulated in various types of cancer. frontiersin.orgmdpi.com Many cancers are dependent on the continuous transcription of short-lived proteins that promote cell survival and proliferation. frontiersin.org CDK9 plays a crucial role in the expression of these oncogenes, such as c-Myc and Mcl-1. nih.gov Overexpression of CDK9 has been observed in numerous hematological and solid malignancies and is often associated with a poorer prognosis. mdpi.comnih.gov The reliance of cancer cells on CDK9-mediated transcription makes this complex a compelling target for therapeutic intervention. mdpi.com Furthermore, the CDK9/Cyclin T1 complex has been implicated in protecting cells from apoptosis. nih.gov

The critical role of CDK9 in driving oncogenic transcriptional programs has established it as a promising target for the development of new cancer therapies. mdpi.comnih.gov Researchers are actively exploring small-molecule inhibitors and other novel therapeutic strategies to modulate CDK9 activity. rsc.orgnih.gov One such strategy is the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. mdpi.com A PROTAC specific to CDK9, known as PROTAC CDK9/CycT1 Degrader-2, has been developed. medchemexpress.comimmunomart.com This compound is an inhibitor of CDK9 with an IC50 of 45 nM. medchemexpress.comimmunomart.com The development of selective CDK9 inhibitors and degraders holds promise for disrupting the transcriptional dependencies of cancer cells and offering a novel therapeutic approach. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C30H36N4O6S2 |

|---|---|

Molecular Weight |

612.8 g/mol |

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37) |

InChI Key |

YWIOKMKBFQAIMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |

Origin of Product |

United States |

Proteolysis Targeting Chimera Protac Technology for Targeted Protein Degradation

Fundamental Principles of PROTAC-Mediated Degradation Mechanisms

The efficacy of PROTACs lies in their unique structure and their ability to orchestrate a series of molecular events culminating in the destruction of the target protein.

PROTACs are heterobifunctional molecules, meaning they are composed of two distinct active domains connected by a chemical linker. researchgate.netnih.gov This tripartite structure is the cornerstone of their function. researchgate.netnih.gov

One end of the PROTAC molecule contains a ligand that is specifically designed to bind to the protein of interest (POI) that is intended for degradation. researchgate.netnih.gov In the case of PROTAC CDK9/CycT1 Degrader-2 (compound 11c), the POI-binding ligand is derived from the natural product wogonin (B1683318). nih.govscienceopen.comtargetmol.com Wogonin is known to be a potent and selective inhibitor of CDK9. nih.govscienceopen.comtargetmol.com The design of this PROTAC involved identifying a suitable position on the wogonin scaffold to attach the linker without compromising its ability to bind to CDK9. researchgate.net

The other end of the PROTAC incorporates a ligand that recruits an E3 ubiquitin ligase, a key component of the UPS. researchgate.netnih.gov The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). dovepress.com this compound (compound 11c) utilizes a ligand that binds to CRBN. nih.govscienceopen.comtargetmol.com The choice of the E3 ligase and its corresponding ligand is critical, as the expression levels of the E3 ligase can vary between different cell types, influencing the PROTAC's efficacy.

The primary function of a PROTAC is to induce the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. researchgate.netnih.gov In the case of this compound, the molecule simultaneously binds to CDK9 (via its wogonin-based ligand) and CRBN (via its E3 ligase ligand), forming a CDK9-PROTAC-CRBN complex. nih.gov The stability and conformation of this ternary complex are critical determinants of the subsequent ubiquitination efficiency. The linker's flexibility and length are key in allowing the two proteins to come together in an orientation that is favorable for the transfer of ubiquitin.

Once the ternary complex is formed, the recruited E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein (CDK9). dovepress.commedchemexpress.com This process results in the formation of a polyubiquitin (B1169507) chain on CDK9, which acts as a signal for degradation. dovepress.commedchemexpress.com The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein disposal. dovepress.commedchemexpress.com Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another target protein molecule. dovepress.commedchemexpress.com Studies with compound 11c have confirmed that its degradation of CDK9 is dependent on both the proteasome and the presence of CRBN. nih.gov

Heterobifunctional Molecular Design

Research Advantages of PROTACs over Small Molecule Inhibitors in Modulating CDK9/CycT1

The CDK9/Cyclin T1 complex is a critical regulator of transcription and has been identified as a promising therapeutic target in various diseases. acs.orgimtm.cz While traditional small molecule inhibitors have been developed to block the kinase activity of CDK9, the PROTAC approach offers several distinct research advantages.

Catalytic Mechanism and Sub-Stoichiometric Action

A primary advantage of PROTACs lies in their catalytic mode of action, which contrasts sharply with the "occupancy-driven" pharmacology of conventional inhibitors. researchgate.net Small molecule inhibitors typically need to bind to their target in a stoichiometric manner, meaning a high and sustained concentration is often required to occupy a sufficient number of active sites to achieve a therapeutic effect.

PROTACs, however, function through "event-driven" pharmacology. researchgate.netnih.gov They are not consumed in the degradation process and can be recycled to target multiple protein molecules. nih.gov This catalytic nature allows them to be effective at sub-stoichiometric concentrations, where a small number of PROTAC molecules can trigger the degradation of a much larger pool of target proteins. nih.gov This efficiency means that significant protein knockdown can be achieved at nanomolar or even picomolar concentrations. nih.gov For instance, studies on CDK9 degraders have demonstrated their ability to induce profound degradation of the target protein at low nanomolar concentrations. researchgate.net

Table 1: Potency of Selected CDK9 PROTACs

| Compound | Target Degradation (DC₅₀) | Inhibitory Concentration (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| PROTAC 2 | 158 ± 6 nM | - | MiaPaCa2 | nih.gov |

| B03 | 7.6 nM | ~8 nM (CDK9) | MV4-11 | researchgate.netbiorxiv.org |

| THAL-SNS-032 | EC₅₀ of 0.025 µM | - | - | frontiersin.org |

| This compound | - | 45 nM (CDK9) | - | nih.govfrontiersin.org |

DC₅₀ is the concentration required to induce 50% degradation of the target protein. IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. EC₅₀ is the concentration that gives a half-maximal response.

Potential to Overcome Inhibitor Limitations (e.g., Poor Selectivity, Target Residence Time, Resistance Mechanisms)

PROTACs have demonstrated the potential to surmount several key challenges that limit the utility of small molecule inhibitors.

Improved Selectivity: A significant hurdle in developing CDK inhibitors is achieving selectivity, as the ATP-binding sites are highly conserved across the CDK family. researchgate.net This lack of selectivity can lead to off-target effects and associated toxicities. scienceopen.comfrontiersin.org PROTACs can offer enhanced selectivity through a mechanism that relies not only on the binding affinity to the target but also on the formation of a stable and productive ternary complex with the E3 ligase. frontiersin.org The specific topology of surface lysine residues on the target protein, which are sites for ubiquitination, also plays a crucial role in degradation selectivity. scienceopen.com This provides an additional layer of specificity that can be exploited.

For example, researchers have successfully converted a non-selective, pan-CDK inhibitor into a highly selective CDK9 degrader. biorxiv.org An aminopyrazole-based inhibitor that targets CDK2, CDK5, and CDK9 was used to create a PROTAC that selectively degrades CDK9, leaving the levels of CDK2 and CDK5 unaffected. imtm.cz This demonstrates the potential of the PROTAC strategy to generate highly specific chemical probes and therapeutic candidates from less selective parent molecules.

Table 2: Selectivity Profile of a CDK9 PROTAC vs. Parent Inhibitor

| Compound | Effect on CDK9 | Effect on CDK2 | Effect on CDK5 | Cell Line | Reference |

|---|---|---|---|---|---|

| Parent Inhibitor (Compound 2) | Inhibition | Inhibition | Inhibition | HCT116 | imtm.cz |

| PROTAC (Compound 3) | Selective Degradation | No Degradation | No Degradation | HCT116 | imtm.cz |

Target Residence Time: The efficacy of traditional inhibitors is often dependent on maintaining a long residence time at the target's active site. In contrast, PROTACs operate via an "event-driven" mechanism, meaning they only need to bind to the target and the E3 ligase long enough for ubiquitination to occur. nih.gov This transient binding event is sufficient to trigger the irreversible degradation of the target protein. Consequently, prolonged target occupancy is not a prerequisite for efficacy, which can be a significant advantage, particularly for targets where achieving long residence times is challenging.

Overcoming Resistance Mechanisms: Acquired resistance is a common cause of failure for targeted therapies, including small molecule inhibitors. Resistance to kinase inhibitors often arises from mutations in the kinase domain that prevent effective drug binding. nih.gov While PROTACs are not a universal solution to resistance, they offer potential avenues to overcome it. For instance, some PROTACs have been shown to degrade mutant forms of proteins that are resistant to inhibition.

However, the development of resistance to PROTACs is also possible. A study identified a specific mutation in the CDK9 kinase domain, L156F, which conferred resistance not only to a selective ATP-competitive inhibitor but also to the CDK9 PROTAC degrader THAL-SNS-032. researchgate.netnih.govnih.govlcsciences.com This finding underscores that resistance can emerge through mutations that disrupt the binding of the PROTAC's warhead to the target protein. Nevertheless, the catalytic and potent nature of PROTACs may provide a wider therapeutic window to combat certain resistance mechanisms before they become clinically significant.

Table 3: Compounds Mentioned in this Article

| Compound Name | Description |

|---|---|

| This compound | A PROTAC that functions as an inhibitor of CDK9. nih.govfrontiersin.org |

| PROTAC 2 | An aminopyrazole-based selective degrader of CDK9. nih.govnih.gov |

| B03 | A potent PROTAC that induces CDK9 degradation at low nanomolar concentrations. researchgate.netbiorxiv.org |

| THAL-SNS-032 | A CDK9-specific PROTAC based on the inhibitor SNS-032. frontiersin.orgnih.gov |

| BAY-1143572 | A selective small molecule inhibitor of CDK9. researchgate.netnih.gov |

| AZD4573 | An ATP-competitive inhibitor of CDK9. researchgate.net |

| Flavopiridol | A pan-CDK inhibitor. mdpi.com |

| AT-7519 | A pan-CDK inhibitor. lcsciences.com |

| Wogonin | A natural product that acts as a selective inhibitor of CDK9. frontiersin.org |

| PROTAC 11c | A CDK9-targeting PROTAC derived from wogonin. frontiersin.org |

| SNS-032 | A non-covalent broad-spectrum inhibitor of CDK2, CDK7, and CDK9. frontiersin.org |

| Venetoclax (B612062) | A BCL2 inhibitor. nih.gov |

| Pomalidomide (B1683931) | A CRBN E3 ligase ligand commonly used in PROTAC design. biorxiv.orgmdpi.com |

Design and Development Strategies for Protac Cdk9/cyct1 Degraders

Ligand Selection and Optimization for CDK9/CycT1 Recruitment

The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex between the target protein (CDK9) and an E3 ligase. This requires high-affinity ligands for both proteins, which serve as the anchors of the bifunctional molecule.

Development from Existing CDK9 Inhibitor Scaffolds as POI Ligands

The development of PROTACs targeting CDK9 has heavily relied on the repurposing of known small-molecule CDK9 inhibitors as the POI-binding ligand. This strategy leverages well-characterized scaffolds with established binding affinities and modes of interaction within the ATP-binding pocket of CDK9. researchgate.net Because the ATP-binding sites of various CDKs are highly conserved, developing selective inhibitors has been challenging. tandfonline.com However, the PROTAC modality offers a pathway to achieving selectivity, not just through binding affinity but by exploiting the unique surface topology of the target protein to facilitate effective ubiquitination. researchgate.netmdpi.com

Several classes of CDK9 inhibitors have been successfully converted into potent degraders:

Aminopyrazole-based Scaffolds: An aminopyrazole-based inhibitor, which showed activity against CDK2 and CDK5, was used to develop a selective CDK9 degrader, designated PROTAC 2. tandfonline.commdpi.com This work demonstrated that a non-selective kinase inhibitor could be transformed into a selective degrader, highlighting that the formation of a productive ternary complex is as crucial as the initial binding event. mdpi.com

Flavonoid-based Scaffolds: The natural product wogonin (B1683318), a flavonoid known to selectively inhibit CDK9, was used as the warhead for a degrader referred to as compound 11c (also marketed as PROTAC CDK9 degrader-2). tandfonline.comresearchgate.netimmunomart.com This approach capitalizes on the inherent selectivity of the natural product scaffold.

Pan-CDK Inhibitor Scaffolds: Broad-spectrum CDK inhibitors like SNS-032 and AT7519 have also been repurposed. mdpi.comnih.gov For instance, THAL-SNS-032 was created by linking the pan-CDK inhibitor SNS-032 to an E3 ligase ligand, resulting in a PROTAC that selectively degrades CDK9 over other CDKs it inhibits. mdpi.com Similarly, the clinically tested inhibitor AT7519 was used to generate a series of degraders to probe the effects of linker properties on degradation. nih.gov

Other Selective Inhibitor Scaffolds: The selective CDK9 inhibitor BAY-1143572 was converted into a highly potent degrader, B03, which demonstrated enhanced antiproliferative activity compared to its parent inhibitor, underscoring the therapeutic advantage of degradation over simple inhibition. tandfonline.comresearchgate.net

The choice of the exit vector on the inhibitor scaffold—the point where the linker is attached—is critical. It must be positioned in a solvent-exposed region to avoid disrupting the vital interactions required for binding to CDK9. tandfonline.com

| CDK9 Degrader Example | Parent CDK9 Inhibitor Scaffold | Key Feature |

|---|---|---|

| PROTAC 2 | Aminopyrazole-based inhibitor | Converted a pan-CDK inhibitor into a selective CDK9 degrader. tandfonline.commdpi.com |

| Compound 11c | Wogonin (Flavonoid) | Utilized a natural product with known CDK9 selectivity. tandfonline.comimmunomart.com |

| THAL-SNS-032 | SNS-032 | Repurposed a pan-CDK inhibitor for selective degradation. mdpi.com |

| B03 | BAY-1143572 | Developed from a highly selective CDK9 inhibitor to achieve superior potency. tandfonline.comresearchgate.net |

| Unnamed Series | AT7519 | Used a clinical candidate to systematically study structure-activity relationships. nih.gov |

E3 Ligase Ligand Integration and Specificity in CDK9 Degraders

While over 600 E3 ligases exist in humans, the vast majority of successful PROTACs, including those targeting CDK9, utilize ligands for a small handful of them. The most commonly recruited E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). nih.gov

For CDK9 degraders, ligands for the CRBN E3 ligase are predominantly used. These ligands are typically derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide (B1683931). tandfonline.com The selection of these ligands is based on their high binding affinity, well-understood binding mode with CRBN, and established synthetic accessibility. For example, degraders like PROTAC 2, B03, and compound 11c all incorporate a pomalidomide or thalidomide moiety to recruit the CRL4-CRBN ubiquitin ligase complex. tandfonline.com

The choice of E3 ligase and its corresponding ligand can influence the tissue-specific activity and potential resistance mechanisms of the PROTAC. The expression levels of the E3 ligase in target cells are a critical factor for the degrader's efficacy. Therefore, integrating well-validated E3 ligase ligands is a cornerstone of designing CDK9 degraders with predictable and robust activity.

Linker Engineering and Its Impact on PROTAC CDK9/CycT1 Degrader Efficacy

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in defining the molecule's biological activity and physicochemical properties. Its length, composition, and attachment points dictate the geometry of the ternary complex, which in turn affects the efficiency and selectivity of target degradation.

Influence of Linker Length on Degradation Potency

The length of the linker is a critical parameter that must be empirically optimized for each specific POI ligand and E3 ligase ligand pair. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.

If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both CDK9 and the E3 ligase.

If the linker is too long, it may not effectively bring the two proteins into sufficient proximity for the E3 ligase to transfer ubiquitin to the surface lysine (B10760008) residues of CDK9.

Studies on AT7519-based CDK9 degraders systematically explored the effect of linker length by synthesizing homologous series of compounds with fully alkyl or amide-containing linkers of varying chain lengths. nih.gov These studies demonstrated a clear dependence of degradation potency on the linker length, showing that a specific, optimal length was required to maximize efficacy. nih.gov This optimization process is essential for orienting the recruited E3 ligase in a way that allows for efficient ubiquitination of accessible lysine residues on the surface of CDK9.

Impact of Linker Composition on Degradation Efficiency and Physicochemical Properties

Alkyl vs. PEG Linkers: Alkyl chains are hydrophobic, while PEG linkers are more hydrophilic. The choice between them can modulate the solubility and membrane permeability of the PROTAC. For example, the CDK9 degrader THAL-SNS-032 incorporates a PEG linker. mdpi.com

Rigid and Functionalized Linkers: The inclusion of rigid elements like triazole groups can improve degradation efficiency. In the development of the wogonin-based CDK9 degrader (compound 11c), a triazole-containing linker was found to be more efficient than a simple alkane chain. tandfonline.comresearchgate.net These rigidifying elements can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

The composition also directly impacts key physicochemical parameters that are often challenging for PROTACs, which are typically large molecules that fall outside the traditional "rule of five" for oral drug-likeness. Modifying the linker is a primary strategy to improve these properties without altering the crucial binding interactions of the warhead and E3 ligase ligand.

| CDK9 Degrader Example | Linker Composition Type | Impact on Properties |

|---|---|---|

| THAL-SNS-032 | PEG-based | Increases hydrophilicity. mdpi.com |

| Compound 11c | Triazole-containing | Provided higher degradation efficiency than an alkane chain. tandfonline.comresearchgate.net |

| B03 | Alkyl triazole | Connects the warhead to the CRBN ligand. tandfonline.com |

| AT7519-based series | Alkyl chains and Amide-containing | Systematically studied the influence of composition on potency and physicochemical properties. nih.gov |

Advanced Rational Design Approaches for PROTAC CDK9/CycT1 Degraders

While early PROTAC development often relied on empirical screening of linker types and lengths, the field is increasingly moving towards more rational, structure-guided design approaches. Computational modeling and structural biology are becoming invaluable tools for predicting and validating productive ternary complex conformations.

Techniques such as molecular docking can help guide the design of the linker and predict how the PROTAC will orient CDK9 and the E3 ligase. mdpi.com This in silico screening can prioritize candidate molecules for synthesis, saving significant time and resources. Furthermore, advanced synthetic strategies, such as "click chemistry," facilitate the rapid assembly of diverse PROTAC libraries with varied linkers, enabling a more efficient exploration of the chemical space to identify optimized degraders. researchgate.net The development of proprietary degraders like TB003 and TB008 also involves the use of computational methodologies to identify and optimize new classes of CDK9 degraders. mdpi.com These integrated approaches, which combine computational prediction with experimental validation, are accelerating the discovery of novel and more effective CDK9/CycT1 degraders. mdpi.com

Computational Methodologies and In Silico Screening in Degrader Discovery

The rational design and discovery of potent and selective CDK9 degraders are significantly accelerated by the integration of computational methodologies and in silico screening. mdpi.comnih.gov These approaches provide crucial insights into the molecular interactions required for the formation of a stable ternary complex, which consists of the PROTAC molecule, the target protein (CDK9), and an E3 ubiquitin ligase. foxchase.orgnih.gov The formation of this complex is the pivotal step for subsequent ubiquitination and proteasomal degradation of the target protein. scienceopen.com

Computational strategies are employed to bridge the gap between target identification and the development of effective therapies. mdpi.compreprints.org Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding modes of potential degrader candidates within the CDK9 active site and their ability to recruit an E3 ligase. researchgate.net For instance, in the development of novel CDK9 degraders, computational analyses can be used to evaluate the binding characteristics of various compounds, identifying those with the most favorable interactions. researchgate.net This process involves extensive reviews of chemical databases and relevant literature to select candidate inhibitors that can be further developed into PROTACs. mdpi.comresearchgate.net

In silico screening allows for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and degradation potential. mdpi.com This approach harmonizes with experimental validation, creating a synergistic workflow that drives the discovery of novel CDK9-targeted therapeutics. mdpi.compreprints.org By modeling the PROTAC-induced ternary complex, researchers can optimize the design of the three key components of the degrader: the ligand that binds to the target protein, the ligand that recruits the E3 ligase, and the chemical linker that connects them. foxchase.orgscienceopen.com This multidisciplinary approach, combining computational predictions with experimental insights, is instrumental in identifying and optimizing new classes of degraders targeting CDK9. nih.gov

Exploiting Differential Surface Lysine Residues for Selective CDK9 Degradation

A key challenge in targeting cyclin-dependent kinases is achieving selectivity, as the ATP-binding sites are highly conserved across the CDK family. nih.govresearchgate.net The PROTAC strategy offers a unique solution to this problem by exploiting the differences in the surface topology and the distribution of lysine residues among various CDKs. nih.govnih.gov Since PROTAC-mediated degradation requires a surface-exposed lysine residue on the target protein for ubiquitination, the unique arrangement of these residues on CDK9 can be leveraged to design highly selective degraders. nih.govresearchgate.net

PROTACs function by bringing the target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to a lysine on the target's surface. scienceopen.com The shape of the protein surface and the specific locations of accessible lysine residues are distinct for each CDK family member. nih.gov This structural variance provides an opportunity to develop PROTACs that selectively induce the degradation of CDK9 over other homologous kinases, even when using a pan-CDK inhibitor as the warhead. nih.govresearchgate.net

For example, a PROTAC molecule can be designed so that the geometric constraints of the ternary complex (PROTAC, CDK9, E3 ligase) favor the ubiquitination of a specific lysine on CDK9 that is not similarly positioned or accessible on other CDKs like CDK2 or CDK5. nih.govresearchgate.net This strategy has been successfully employed to convert non-selective CDK inhibitors into selective CDK9 degraders. researchgate.net One such example is an aminopyrazole-based degrader, which was shown to be selective for CDK9 over CDK5, demonstrating the power of this approach to overcome the challenge of kinase inhibitor promiscuity. nih.gov This principle underscores a significant advantage of targeted degradation over simple inhibition, allowing for the creation of highly specific therapeutic agents. nih.govnih.gov

Hydrophobic Tagging (HyT) as a Strategy for CDK9-Cyclin T1 Complex Degradation

An alternative and innovative approach to induce the degradation of the CDK9-Cyclin T1 complex is the use of hydrophobic tagging (HyT). nih.govnih.gov This strategy is distinct from the classic PROTAC mechanism as it does not rely on recruiting an E3 ligase. Instead, HyT-based degraders consist of a ligand that binds to the target protein, which is tethered to a hydrophobic moiety. rhhz.net This hydrophobic tag is thought to induce a conformational change or destabilization of the target protein, mimicking a partially unfolded state. nih.gov This leads to recognition by the cell's quality control machinery and subsequent degradation, often involving the proteasome or autophagy-lysosome pathway. rhhz.netnih.gov

The HyT strategy has proven particularly effective for degrading protein complexes, such as the CDK9-Cyclin T1 heterodimer. nih.govscite.ai Since cyclins themselves are often considered "undruggable" due to the lack of suitable binding pockets for small molecules, the HyT approach provides a novel way to induce their degradation by targeting their binding partner, CDK9. rhhz.netscite.ai The application of a hydrophobic tag to a CDK9 inhibitor can trigger the simultaneous degradation of both CDK9 and its partner, Cyclin T1. nih.govnih.gov

Several potent HyT-based degraders of the CDK9-Cyclin T1 complex have been developed. For instance, LL-K9-3 was identified as a small-molecule degrader that induces selective and synchronous degradation of both proteins. nih.govacs.org Further optimization led to the development of LL-CDK9-12, which demonstrated even more potent and selective degradation of the complex. researchgate.netnih.gov These findings suggest that HyT-based degraders are a viable and powerful strategy for the targeted degradation of protein complexes containing otherwise difficult-to-target proteins. nih.govscite.ai

| Compound Name | Strategy | Target(s) | Reported Potency |

| PROTAC CDK9 degrader-2 (11c) | PROTAC | CDK9 | IC₅₀: 17 μM (MCF-7 cells) medchemexpress.com |

| LL-CDK9-12 | HyT | CDK9 / Cyclin T1 | DC₅₀: 0.362 μM (CDK9); 0.680 μM (Cyclin T1) researchgate.netnih.gov |

| PROTAC 2 | PROTAC | CDK9 | DC₅₀: 158 nM nih.gov |

| TB003 | PROTAC | CDK9 | IC₅₀: 5 nM mdpi.com |

| TB008 | PROTAC | CDK9 | IC₅₀: 3.5 nM mdpi.com |

Mechanistic Elucidation of Protac Cdk9/cyct1 Degrader Action

Formation and Stability of the CDK9/CycT1-PROTAC-E3 Ligase Ternary Complex

PROTACs are heterobifunctional molecules designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. nih.govnih.gov This process is initiated by the formation of a ternary complex, a critical step in the PROTAC-mediated degradation pathway. nih.govnih.gov The stability and efficiency of this complex are governed by a series of specific molecular interactions.

The formation of the CDK9/CycT1-PROTAC-E3 ligase ternary complex is a highly specific event guided by a network of molecular interactions. frontiersin.orgscienceopen.com These interactions ensure the correct orientation and proximity of the target protein and the E3 ligase for subsequent ubiquitination.

Key interactions include:

Hydrogen Bonds: These play a crucial role in the recognition and binding of the PROTAC to both CDK9 and the E3 ligase. scienceopen.com

Hydrophobic Interactions: These interactions contribute significantly to the stability of the ternary complex. nih.gov

The specific architecture of the PROTAC, including the nature of the ligands for CDK9 and the E3 ligase, as well as the length and composition of the linker connecting them, is critical in optimizing these interactions for efficient ternary complex formation. scienceopen.com

Ubiquitination Dynamics of CDK9/CycT1 Induced by PROTACs

Once the ternary complex is formed, the PROTAC effectively brings the E3 ligase into close proximity with the CDK9/CycT1 complex, initiating the ubiquitination process.

The recruited E3 ligase facilitates the transfer of ubiquitin molecules to specific lysine (B10760008) residues on the surface of CDK9. frontiersin.orgnih.gov This process, known as poly-ubiquitination, involves the formation of a chain of ubiquitin molecules on the target protein. frontiersin.orgnih.gov The SCF E3 ubiquitin ligase, specifically through its component p45SKP2, has been identified as a key player in the ubiquitination and subsequent degradation of CDK9. frontiersin.orgnih.govtandfonline.com Interestingly, the recruitment of the SCF complex is mediated by Cyclin T1, while the ubiquitination occurs on CDK9. tandfonline.comtandfonline.comnih.gov

| Component | Role in Ubiquitination |

| PROTAC | Bridges CDK9/CycT1 and the E3 ligase. nih.gov |

| E3 Ligase (e.g., SCFSKP2) | Catalyzes the transfer of ubiquitin to CDK9. frontiersin.orgnih.gov |

| Cyclin T1 | Recruits the SCF E3 ligase complex. tandfonline.comtandfonline.comnih.gov |

| CDK9 | The substrate for poly-ubiquitination. tandfonline.comtandfonline.comnih.gov |

Proteasomal Processing and Subsequent Degradation of Ubiquitinated CDK9/CycT1

The poly-ubiquitin chain acts as a signal for the cell's degradation machinery, the proteasome. nih.govtandfonline.com The 26S proteasome recognizes and binds to the poly-ubiquitinated CDK9. nih.govresearchgate.net Subsequently, the proteasome unfolds and degrades the CDK9 protein into smaller peptides, while the ubiquitin molecules are recycled. nih.gov This process effectively eliminates CDK9 from the cell. Notably, while CDK9 is targeted for degradation, Cyclin T1 remains stable. tandfonline.comtandfonline.com

Functional Differentiation of PROTAC CDK9/CycT1 Degraders from Kinase Inhibitors

PROTAC-mediated degradation of CDK9 offers a distinct therapeutic advantage over traditional kinase inhibitors.

Kinase inhibitors typically function by blocking the ATP-binding site of CDK9, thereby inhibiting its enzymatic (kinase) activity. nih.gov However, CDK9 also possesses non-enzymatic scaffolding functions that are crucial for its role in transcriptional regulation. nih.govbiorxiv.org These scaffolding functions may not be affected by kinase inhibitors.

In contrast, PROTAC-mediated degradation leads to the complete removal of the CDK9 protein. nih.govnih.gov This approach, therefore, abrogates both the enzymatic and the scaffolding functions of CDK9, leading to a more comprehensive disruption of its role in processes like MYC-regulated transcription. nih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.org This dual action suggests that CDK9 degradation could be a more robust strategy to overcome the limitations associated with kinase inhibition alone. nih.govnih.gov

| Feature | Kinase Inhibitors | PROTAC Degraders |

| Mechanism | Occupancy-driven inhibition of the active site. nih.gov | Event-driven degradation of the entire protein. researchgate.net |

| Effect on Enzymatic Function | Inhibited. nih.gov | Abrogated. nih.gov |

| Effect on Scaffolding Function | Largely unaffected. | Abrogated. nih.govresearchgate.netbiorxiv.org |

| Overall Impact | Partial disruption of CDK9 function. | Complete disruption of CDK9 function. nih.govnih.gov |

Circumvention of Compensatory Mechanisms Observed with Traditional Inhibitors

Traditional small-molecule inhibitors of Cyclin-Dependent Kinase 9 (CDK9) have demonstrated therapeutic potential by suppressing the transcription of key oncogenes. However, their efficacy can be limited by the activation of compensatory feedback mechanisms within cancer cells. A significant challenge with CDK9 inhibition is the subsequent paradoxical upregulation of oncogenes like MYC, which can dampen the intended anti-cancer effects. mybiosource.comnih.govbiorxiv.org In contrast, the degradation of CDK9 via Proteolysis Targeting Chimeras (PROTACs) has emerged as a superior strategy, capable of overcoming these resistance pathways.

A primary compensatory mechanism initiated by traditional CDK9 inhibitors involves the bromodomain and extraterminal domain (BET) protein BRD4. acs.org When the kinase activity of CDK9 is inhibited, BRD4 can facilitate the release of the positive transcription elongation factor b (P-TEFb) complex, of which CDK9 is a key component, from its inactive 7SK snRNP-bound state. acs.org This liberated, albeit inhibited, P-TEFb is then recruited to the promoter of the MYC gene, leading to an increase in its transcription. acs.org This feedback loop effectively counteracts the therapeutic goal of downregulating MYC.

Recent studies have validated that while pharmacological inhibition of CDK9 can trigger this compensatory increase in MYC mRNA levels, the degradation of the CDK9 protein entirely abrogates this feedback mechanism. nih.govbiorxiv.org By removing the entire CDK9 protein, PROTACs eliminate both the enzymatic and the non-enzymatic scaffolding functions of the kinase. nih.govbiorxiv.org This dual action prevents the assembly of transcriptional machinery at the MYC promoter that would otherwise be facilitated by the residual, inhibited CDK9 protein. The complete removal of CDK9 ensures a more profound and sustained disruption of the MYC transcriptional network. nih.govbiorxiv.org

It is important to note that the term "PROTAC CDK9/CycT1 Degrader-2" is a commercial designation. The primary scientific literature associated with this specific product name describes a degrader that functions by recruiting Microtubule-Associated Protein 1 Light Chain 3 Beta (LC3), thereby inducing protein degradation via the autophagy pathway rather than the more conventional ubiquitin-proteasome system utilized by typical PROTACs. medchemexpress.comimmunomart.com While both pathways lead to protein degradation, the specific nuances of how an autophagy-mediated degrader might circumvent compensatory mechanisms have been explored more recently. Some studies suggest that autophagy-tethering compounds targeting CDK9 can show potent degradation and anti-proliferative activities. rsc.org However, the detailed comparative studies on compensatory mechanisms have largely focused on E3 ligase-recruiting PROTACs.

The data below summarizes the differential impact of traditional CDK9 inhibition versus PROTAC-mediated degradation on key cellular pathways, as documented for ubiquitin-proteasome system-recruiting PROTACs.

| Feature | Traditional CDK9 Inhibition | PROTAC-Mediated CDK9 Degradation |

| Mechanism of Action | Blocks the ATP-binding site, inhibiting kinase activity. | Hijacks the ubiquitin-proteasome system to induce complete protein degradation. |

| Effect on CDK9 Protein | CDK9 protein remains, although its enzymatic function is blocked. | The entire CDK9 protein is eliminated. |

| Compensatory MYC Upregulation | A compensatory increase in MYC mRNA and protein levels is often observed. nih.govbiorxiv.org | This feedback mechanism is absent; leads to rapid downregulation of MYC protein and mRNA. nih.govbiorxiv.org |

| Impact on Scaffolding Function | The non-enzymatic scaffolding function of CDK9 may persist. | Both enzymatic and scaffolding functions of CDK9 are abrogated. nih.govbiorxiv.org |

| Overall Effect on MYC Network | The effect on the MYC transcriptional network can be dampened by compensatory feedback. mybiosource.comnih.gov | More effective and sustained disruption of the MYC transcriptional regulatory circuitry. nih.govbiorxiv.org |

Molecular and Cellular Phenotypes Induced by Protac Cdk9/cyct1 Degraders

Impact on Transcriptional Regulatory Programs

The degradation of CDK9 fundamentally interferes with the process of transcription, a core cellular process dysregulated in many cancers. dovepress.com As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9's removal has immediate and significant consequences on the expression of genes critical for cancer cell survival and proliferation. mdpi.comnih.gov

Reduction of RNA Polymerase II Phosphorylation (RPB1)

A primary function of the CDK9/Cyclin T1 complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II), known as RPB1. mdpi.commdpi.com This phosphorylation, specifically at the Serine 2 (Ser2) position, is a crucial signal that allows RNAP II to transition from a paused state to productive transcriptional elongation. nih.govmdpi.com

PROTAC-mediated degradation of CDK9 effectively halts this process.

Studies on various CDK9 degraders have consistently demonstrated a reduction in the phosphorylation of RPB1 at Ser2. nih.gov

For instance, an early aminopyrazole-based CDK9 degrader, a precursor to "PROTAC 2," was shown to decrease Ser2 phosphorylation on RPB1. nih.gov

Similarly, the PROTAC THAL-SNS-032 was found to inhibit Ser2 phosphorylation in a manner dependent on both dose and time. researchgate.net This effect is a direct indicator that the transcriptional machinery has been arrested, as the signal for elongation is no longer being transmitted.

This reduction in RNAP II phosphorylation is a key initial event that leads to the broader disruption of oncogenic gene expression programs.

Disruption of Oncogenic Transcriptional Networks (e.g., MYC, Androgen Receptor-Driven Pathways)

Many cancers are dependent on the continuous high-level expression of specific oncogenes, a phenomenon known as transcriptional addiction. CDK9 is a critical co-factor for many of the transcription factors that drive these addictions, most notably MYC and the Androgen Receptor (AR). mdpi.comnih.govbiorxiv.org

MYC Network: The MYC oncogene is a master regulator of cell growth and proliferation, and its expression is highly dependent on CDK9 activity. biorxiv.org Research indicates that degrading CDK9 is a more potent strategy for disrupting the MYC transcriptional network than simply inhibiting its kinase activity. nih.govbiorxiv.org The degrader KI-CDK9d-32, for example, effectively represses canonical MYC pathways. biorxiv.org By removing the entire CDK9 protein, degraders may abrogate both its enzymatic and non-enzymatic scaffolding functions, leading to a more profound and durable shutdown of MYC-driven transcription. nih.govbiorxiv.org

Androgen Receptor (AR) Pathway: In prostate cancer, the AR is a key driver of tumor growth. CDK9 is known to associate with and phosphorylate the AR, enhancing its transcriptional activity. nih.gov A degrader designated LL-K9-3 has been shown to effectively inhibit oncogenic transcriptional programs driven by both AR and MYC in prostate cancer cells. researchgate.netacs.org

The ability of CDK9 degraders to dismantle these powerful, oncogene-driven networks highlights their therapeutic potential in cancers reliant on these pathways.

Downregulation of Specific mRNA Transcript Levels (e.g., MYC)

The disruption of transcriptional elongation by CDK9 degraders leads to a measurable decrease in the messenger RNA (mRNA) levels of key oncogenes. The effect on MYC mRNA is particularly well-documented and serves as a key biomarker of degrader activity.

Treatment of cancer cells with the CDK9 degrader KI-CDK9d-32 results in a rapid and sustained downregulation of MYC mRNA expression. biorxiv.org

Comparative studies have shown that this effect is more pronounced with CDK9 degradation than with CDK9 inhibition. biorxiv.org

Interestingly, the reduction in MYC expression can, in turn, lead to a decrease in CDK9 transcript levels, suggesting the existence of a positive feedback loop where MYC helps maintain high levels of its own essential co-factor, CDK9. biorxiv.org

This direct suppression of oncogenic transcripts is a primary mechanism through which CDK9 degraders exert their anti-cancer effects.

Modulation of Key Protein Levels by PROTAC CDK9/CycT1 Degraders

The transcriptional shutdown induced by CDK9 degraders rapidly translates into changes in the cellular proteome. The levels of key proteins with short half-lives, particularly those involved in cell survival and proliferation, are significantly reduced.

Reduction of Pro-Survival Proteins (e.g., Mcl-1)

Many cancer cells evade apoptosis (programmed cell death) by overexpressing pro-survival proteins. Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein whose expression is highly dependent on continuous transcription, making it exquisitely sensitive to CDK9 degradation. nih.govmdpi.comnih.gov

The degradation of CDK9 consistently leads to a rapid and dose-dependent decrease in Mcl-1 protein levels. nih.gov

This effect has been observed with multiple distinct CDK9 PROTACs, including an aminopyrazole-based degrader ("PROTAC 2"), a wogonin-based degrader ("PROTAC CDK9 degrader-2" or "compound 11c"), and others like PROTAC 46 and CP-07. nih.govnih.govmedchemexpress.commedchemexpress.com

The reduction of Mcl-1 is a significant consequence of CDK9 degradation, as it lowers the threshold for apoptosis and can sensitize cancer cells to other therapies. nih.gov

Downregulation of Key Transcription Factors (e.g., MYC, Androgen Receptor)

In addition to suppressing their mRNA levels, CDK9 degraders also lead to a decrease in the protein levels of the oncogenic transcription factors themselves.

MYC Protein: The MYC oncoprotein is notoriously unstable and requires constant replenishment. By shutting down MYC gene transcription, CDK9 degraders like KI-CDK9d-32 cause a rapid depletion of MYC protein. biorxiv.orgbiorxiv.org Furthermore, CDK9 can directly phosphorylate the MYC protein at Serine 62, a modification that protects it from proteasomal degradation. biorxiv.org Thus, removing CDK9 delivers a dual blow: it halts MYC production and may accelerate the destruction of any remaining MYC protein.

Androgen Receptor (AR) Protein: In prostate cancer models, the degrader LL-K9-3 was shown to decrease the protein expression of both c-Myc and the Androgen Receptor. researchgate.netacs.org This demonstrates the ability of these degraders to impact multiple key oncogenic drivers simultaneously.

The tables below summarize the observed effects of specific, named CDK9 PROTAC degraders on these molecular and cellular phenotypes.

Data Tables

Table 1: Impact of PROTAC CDK9 Degraders on Transcriptional Programs

| PROTAC Degrader Name | Reduction of RPB1-Ser2P | Disruption of Oncogenic Networks (MYC, AR) | Downregulation of mRNA (MYC) | Cell Line Examples |

|---|---|---|---|---|

| PROTAC 2 / Precursors | Yes nih.gov | Not specified | Not specified | HCT116 nih.gov |

| KI-CDK9d-32 | Implied | Yes (MYC) nih.govbiorxiv.org | Yes biorxiv.org | MOLT-4 biorxiv.org |

| LL-K9-3 | Implied | Yes (MYC, AR) researchgate.netacs.org | Implied | 22RV1 (Prostate) researchgate.netacs.org |

| THAL-SNS-032 | Yes researchgate.net | Not specified | Not specified | Not specified |

Table 2: Impact of PROTAC CDK9 Degraders on Key Protein Levels

| PROTAC Degrader Name | Reduction of Mcl-1 | Downregulation of MYC | Downregulation of AR | Cell Line Examples |

|---|---|---|---|---|

| PROTAC 2 / Precursors | Yes nih.gov | Not specified | Not specified | HCT116 nih.gov |

| PROTAC CDK9 degrader-2 (11c) | Yes medchemexpress.com | Not specified | Not specified | MCF-7 (Breast) medchemexpress.com |

| KI-CDK9d-32 | Implied | Yes biorxiv.orgbiorxiv.org | Not applicable | MOLT-4 biorxiv.org |

| LL-K9-3 | Implied | Yes researchgate.netacs.org | Yes researchgate.netacs.org | 22RV1 (Prostate) researchgate.netacs.org |

| CP-07 | Yes medchemexpress.com | Yes medchemexpress.com | Not specified | 22RV1 (Prostate) medchemexpress.com |

| PROTAC 46 | Yes mdpi.com | Not specified | Not specified | Not specified |

Cellular Biological Outcomes of CDK9/CycT1 Degradation

The degradation of Cyclin-Dependent Kinase 9 (CDK9) and its partner Cyclin T1 (CycT1) by Proteolysis Targeting Chimeras (PROTACs) triggers a cascade of cellular events, ultimately impacting cell survival and proliferation. These effects stem from the critical role of the CDK9/CycT1 complex, a key component of the positive transcription elongation factor b (P-TEFb), in regulating gene transcription.

Cell Cycle Perturbation (e.g., G2/M Arrest, Inhibition of Cell Proliferation)

Degradation of CDK9 has been shown to impede cell proliferation and cause disruptions in the cell cycle. For instance, PROTAC CDK9/CycT1 Degrader-2 inhibits the proliferation of MCF-7 breast cancer cells with an IC50 of 17 μM after 72 hours of treatment. medchemexpress.com This anti-proliferative effect is linked to the role of CDK9 in the transcription of genes essential for cell cycle progression. dovepress.comnih.gov

Some PROTACs targeting CDKs have demonstrated the ability to induce cell cycle arrest. For example, an FN-1501-based PROTAC was found to cause G2/M arrest in PC3 prostate cancer cells. mdpi.com Similarly, another compound, 21e, induced G2/M phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). researchgate.net A different PROTAC, compound 6a, was shown to cause cell cycle arrest in both the G0/G1 and G2/M phases in 4T1 breast cancer cells. dovepress.com The degradation of CDK9 can also lead to cell cycle arrest and apoptosis by affecting the expression of key genes that regulate the G1 phase and the M/G1 transition. nih.gov

Induction of Apoptosis

A significant consequence of CDK9/CycT1 degradation is the induction of apoptosis, or programmed cell death. This compound has been observed to induce apoptosis in MCF-7 cells. medchemexpress.com This pro-apoptotic effect is often mediated by the downregulation of anti-apoptotic proteins, such as Mcl-1, whose transcription is dependent on CDK9 activity. medchemexpress.comnih.gov The degradation of CDK9 leads to a reduction in Mcl-1 levels, tipping the cellular balance towards apoptosis. nih.gov

Multiple studies have confirmed the pro-apoptotic effects of various CDK9 degraders. For example, the PROTAC THAL-SNS-032 was found to induce apoptosis in breast cancer cell lines, including MCF7, T47D, and BT474, through a caspase-3 mediated pathway. dovepress.comtandfonline.com Similarly, another PROTAC, B03, demonstrated an enhanced ability to induce apoptosis compared to its parent inhibitor. researchgate.net The inhibition of CDK9 can lead to transcriptional repression and subsequent apoptosis. dovepress.com

Sensitization to Other Therapeutic Agents (e.g., Bcl2 Inhibitors)

A promising therapeutic strategy involves combining CDK9 degraders with other anti-cancer agents, particularly Bcl-2 inhibitors like venetoclax (B612062). The rationale behind this combination is that the degradation of CDK9, and the subsequent downregulation of Mcl-1, can sensitize cancer cells to the effects of Bcl-2 inhibition. nih.govnih.gov

Specifically, an aminopyrazole-based CDK9 degrader, PROTAC 2, has been shown to potently sensitize pancreatic cancer cells (MiaPaCa2) to venetoclax. nih.govnih.gov This synergistic effect was observed with venetoclax and another Bcl-2 family inhibitor, ABT-263, but not with a Bcl-xL selective inhibitor, indicating a specific dependency on Bcl-2. nih.gov The inactivation of Mcl-1 through CDK9 degradation appears to be a key mechanism for overcoming resistance to Bcl-2 inhibitors. nih.gov This approach holds potential for treating cancers that have developed resistance to Bcl-2 targeted therapies. nih.gov

Antiviral Activities Associated with CDK9 Degradation

The CDK9/CycT1 complex is not only crucial for cellular gene transcription but is also co-opted by various viruses for their own replication. asm.org This dependency makes CDK9 a potential target for antiviral therapies. The degradation of CDK9 can inhibit the replication of viruses such as the Human Immunodeficiency Virus (HIV) and cytomegalovirus (CMV).

For HIV-1, the viral Tat protein recruits the P-TEFb complex to the viral long terminal repeat (LTR) to promote transcriptional elongation. asm.orgnih.govasm.org Silencing of CDK9 or CycT1 through RNA interference has been shown to inhibit Tat transactivation and HIV-1 replication without causing significant toxicity to the host cells. asm.org The degradation of CDK9 is therefore a viable strategy to suppress HIV-1 gene expression. researchgate.net

Similarly, the PROTAC THAL-SNS-032 has demonstrated potent antiviral activity against human and murine CMV. nih.govresearchgate.net This activity was significantly stronger than its non-PROTAC counterpart, SNS032. nih.gov The antiviral effect coincided with the degradation of CDK9 and other CDKs. nih.govresearchgate.net Interestingly, this PROTAC also showed efficacy against SARS-CoV-2, suggesting a potential for broad-spectrum antiviral activity. nih.govscienceopen.com

Target Specificity and Selectivity Profiling of PROTAC CDK9/CycT1 Degraders

A key advantage of the PROTAC technology is the potential to achieve greater selectivity in targeting specific proteins for degradation compared to traditional small molecule inhibitors. This is particularly relevant for the CDK family, where high structural similarity among family members often leads to off-target effects.

Selective Degradation of CDK9 and the CDK9/CycT1 Complex over Homologous CDKs (e.g., CDK2, CDK5, CDK7)

Several studies have highlighted the remarkable selectivity of certain PROTACs for CDK9. For example, an aminopyrazole-based PROTAC was developed that selectively degrades CDK9 without affecting the levels of other CDKs like CDK2 and CDK5, even though the parent inhibitor was non-selective. mdpi.comnih.gov This selectivity is attributed to the differential display of surface lysine (B10760008) residues among the CDK family members, which are crucial for the ubiquitination process. nih.gov

PROTAC 2, another aminopyrazole-based degrader, also demonstrated selective degradation of CDK9 in HEK293 cells without impacting the levels of other CDK family members. nih.gov Similarly, the wogonin-based PROTAC 11c selectively degraded CDK9 in a dose-dependent manner in MCF-7 cells, with no effect on CDK2, CDK4, CDK5, CDK7, and CDK8 levels. tandfonline.com Another degrader, THAL-SNS-032, induced highly selective and rapid degradation of CDK9, while its parent inhibitor, SNS-032, inhibited CDK2, CDK7, and CDK9. tandfonline.comfrontiersin.org This highlights the ability of the PROTAC approach to convert a pan-CDK inhibitor into a selective degrader. researchgate.net

The table below summarizes the selectivity profiles of various PROTACs targeting CDK9.

| PROTAC Name | Parent Compound/Ligand | Degraded CDKs | Unaffected CDKs | Cell Line(s) | Reference(s) |

| PROTAC 3 | Aminopyrazole inhibitor | CDK9 | CDK2, CDK5 | HCT116 | nih.gov |

| PROTAC 2 | Aminopyrazole inhibitor | CDK9 | Other CDKs | HEK293, MiaPaCa2 | nih.gov |

| PROTAC 11c | Wogonin (B1683318) | CDK9 | CDK2, CDK4, CDK5, CDK7, CDK8 | MCF-7 | medchemexpress.comtandfonline.com |

| THAL-SNS-032 | SNS-032 | CDK9 (primary); CDK1, CDK2, CDK7 (secondary) | Other CDKs | Various | tandfonline.comnih.govfrontiersin.org |

| B03 | BAY-1143572 | CDK9 | Other kinases | Acute myeloid leukemia cells | researchgate.net |

Strategies for Enhancing On-Target Selectivity and Minimizing Off-Target Protein Modulation

The development of Proteolysis Targeting Chimeras (PROTACs) for cyclin-dependent kinase 9 (CDK9) has opened new avenues for therapeutic intervention, particularly in oncology. A key challenge in targeting CDKs is the high degree of similarity in the ATP-binding pocket across the family, which can lead to off-target effects and toxicity with traditional small molecule inhibitors. researchgate.netscienceopen.com PROTACs offer a distinct advantage by inducing protein degradation rather than just inhibition, and their design allows for multiple points of optimization to enhance selectivity. scienceopen.commdpi.com

Strategies to improve the on-target selectivity of CDK9 degraders primarily focus on exploiting unique structural features of the target protein and optimizing the components of the PROTAC molecule itself.

Exploiting Protein Surface Topography:

A primary strategy for achieving selectivity is to design PROTACs that capitalize on the differential distribution of surface-exposed lysine residues among CDK family members. mdpi.comnih.gov Since PROTACs function by bringing the target protein into proximity with an E3 ubiquitin ligase for ubiquitination (primarily on lysine residues), the specific topology of these available lysines can be a key determinant of degradation selectivity. mdpi.com By carefully designing the linker and the E3 ligase ligand, a PROTAC can be engineered to form a productive ternary complex (PROTAC-Target-E3 Ligase) more efficiently with CDK9 than with other highly homologous CDKs like CDK2 or CDK5. mdpi.comnih.gov

For instance, a PROTAC derived from a non-selective aminopyrazole-based CDK inhibitor was converted into a degrader highly selective for CDK9. mdpi.comnih.gov While the parent inhibitor binds to multiple CDKs, the corresponding PROTAC, PROTAC 2 , selectively degrades CDK9, leaving the levels of other CDKs unaffected. scienceopen.com This selectivity is attributed to the optimal positioning of the PROTAC to engage both CDK9 and the E3 ligase, a conformation that is not as readily achieved with other CDKs due to differences in their surface lysine landscapes. scienceopen.commdpi.com

Linker Optimization:

The linker connecting the CDK9-binding warhead to the E3 ligase ligand is a critical component for controlling selectivity. mdpi.com The length, composition, and attachment point of the linker dictate the geometry and stability of the ternary complex. mdpi.com Optimization of the linker is a crucial step in developing selective degraders. Studies have shown that modifying linker length and composition can convert a non-selective inhibitor into a selective degrader. mdpi.com For example, the development of PROTAC 2 involved optimizing the linker to achieve potent and selective CDK9 degradation, with a half-maximal degradation concentration (DC50) of approximately 158 nM. scienceopen.commdpi.com

Table 1: Examples of Selective CDK9 PROTAC Degraders

| Compound Name | Warhead Origin | E3 Ligase Ligand | Key Selectivity Strategy | DC50 | Reference |

|---|---|---|---|---|---|

| PROTAC 2 | Aminopyrazole-based inhibitor | Thalidomide (B1683933) derivative (for CRBN) | Linker optimization; Exploiting surface lysine topology | ~158 nM | scienceopen.commdpi.com |

| Degrader 3 | Aminopyrazole derivative | Thalidomide | Exploiting differential surface lysine residues | Not specified | nih.gov |

| THAL-SNS-032 | SNS-032 (pan-CDK inhibitor) | Thalidomide (for CRBN) | Linker and warhead combination | Not specified | nih.gov |

| Compound 11c | Wogonin (natural product) | Pomalidomide (B1683931) (for CRBN) | Linker with a triazole group | 523 nM (IC50) | researchgate.netnih.gov |

Minimizing Off-Target Protein Modulation:

While enhancing on-target selectivity is paramount, minimizing unintended interactions with other proteins is equally important. Off-target effects of PROTACs can arise from the degradation of unintended proteins or from the PROTAC binding to other proteins without inducing their degradation, which can still modulate their function. pelagobio.com

Cellular Thermal Shift Assays (CETSA) have been used to assess the target engagement and off-target binding of CDK9 degraders. pelagobio.com These studies reveal that even a selective degrader can bind to off-target proteins. For example, a CDK9 degrader was observed to bind to and stabilize GSK3A/B without causing their degradation. pelagobio.com Such interactions represent a potential source of off-target effects that are distinct from unintended protein degradation. pelagobio.com

Strategies to minimize these effects include:

Improving Ligand Specificity: Starting with a more selective warhead for the protein of interest can reduce the likelihood of the PROTAC engaging with unintended kinases.

Fine-Tuning the Ternary Complex: Further optimization of the linker and E3 ligase ligand can disfavor the formation of ternary complexes with off-target proteins.

Tissue-Specific Strategies: Advanced strategies aim to limit the PROTAC's activity to specific tissues. This can involve conjugating the PROTAC to a ligand that targets a tumor-specific cell surface antigen (Antibody-PROTAC conjugates) or designing "pro-PROTACs" that are only activated within the tumor microenvironment. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| PROTAC 2 |

| Degrader 3 |

| THAL-SNS-032 |

| Compound 11c |

Research Methodologies and Analytical Approaches Applied to Protac Cdk9/cyct1 Degraders

In Vitro Experimental Systems for Degrader Characterization

In vitro systems provide the foundational data for understanding the fundamental properties of PROTAC CDK9/CycT1 degraders. These experiments are designed to quantify the degrader's ability to induce the degradation of CDK9 and to assess its potency and selectivity.

Biochemical Assays for Degradation Efficiency and Potency Assessment (e.g., DC50 Determination)

Biochemical assays are crucial for the initial characterization of a PROTAC's ability to induce the degradation of its target protein. A key metric derived from these assays is the DC50 value, which represents the concentration of the degrader required to achieve 50% degradation of the target protein.

For instance, a PROTAC designated as PROTAC CDK9/CycT1 Degrader-2 has been shown to be an inhibitor of CDK9 with an IC50 of 45 nM. immunomart.commedchemexpress.com The IC50 value indicates the concentration of the degrader needed to inhibit the biological or biochemical function of the target by 50%. While distinct from the DC50 value, it provides an initial measure of the compound's interaction with the target kinase.

Further studies on other CDK9-targeting PROTACs have demonstrated the determination of DC50 values. For example, one study optimized a PROTAC to selectively degrade CDK9 with a DC50 value of 158 ± 6 nM. nih.gov Another CDK9 degrader, B03, exhibited a DC50 of 7.62 nM. researchgate.net The development of a PROTAC derived from the natural product wogonin (B1683318) led to a compound that degraded CDK9 with a DC50 of approximately 10 μM. nih.gov These examples highlight the use of biochemical assays to quantify the degradation potency of various CDK9-targeting PROTACs.

The general principle of a PROTAC involves a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. nih.govfrontiersin.orgnih.govscienceopen.comscienceopen.com This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.govnih.gov

Table 1: Potency of Various CDK9-Targeting PROTACs

| Compound Name | Target | DC50 Value | IC50 Value | E3 Ligase Ligand |

|---|---|---|---|---|

| This compound | CDK9 | Not specified | 45 nM immunomart.commedchemexpress.com | Not specified |

| PROTAC 2 | CDK9 | 158 ± 6 nM nih.gov | Not specified | CRBN researchgate.net |

| B03 | CDK9 | 7.62 nM researchgate.net | ~8 nM nih.gov | CRBN researchgate.net |

| Wogonin-derived PROTAC (11c) | CDK9 | ~10 μM nih.gov | Not specified | CRBN frontiersin.org |

| THAL-SNS-032 | CDK9 | Not specified | Not specified | Thalidomide (B1683933) (CRBN) frontiersin.org |

| KI-CDK9d-32 | CDK9 | 0.89 nM biorxiv.org | Not specified | CRBN biorxiv.org |

Note: DC50 is the concentration for 50% degradation, while IC50 is the concentration for 50% inhibition. The E3 ligase ligand for this compound is not explicitly stated in the provided context.

Cellular Assays for Target Degradation Analysis (e.g., Western Blot Analysis)

Cellular assays are essential to confirm that the degradation observed in biochemical assays translates to a cellular context. Western blot analysis is a cornerstone technique used to visualize and quantify the levels of specific proteins within a cell lysate.

In the study of CDK9 degraders, HCT116 cells have been treated with increasing concentrations of a degrader for a specific duration, followed by lysis and Western blot analysis using antibodies against a panel of kinases. nih.gov This allows for the assessment of dose-dependent degradation of CDK9. nih.gov For example, one study showed that at concentrations of 10 and 20 µM, a degrader reduced CDK9 levels by approximately 56% and 65%, respectively. nih.gov

Western blot analysis is also used to demonstrate the selectivity of the degrader. By probing for other CDK family members, researchers can confirm that the PROTAC specifically targets CDK9 for degradation while sparing other related kinases. nih.gov This technique has been employed to show that certain compounds selectively downregulate the intracellular level of CDK9 in a concentration-dependent manner. frontiersin.org Similarly, time-course experiments using Western blotting can reveal the dynamics of protein degradation, showing a proportional decrease in the target protein band's intensity as the exposure time to the degrader increases. mdpi.com

Proteomic and Kinomic Profiling (e.g., Quantitative and Time-Resolved Proteome Profiling, Kinome Binding Activity)

To gain a broader understanding of a degrader's effects beyond the intended target, proteomic and kinomic profiling techniques are employed. These methods provide a global view of changes in the proteome or kinome upon treatment with the PROTAC.

Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry, has been used to identify the interactome of CDK9. biorxiv.org This approach can reveal how the interactions of CDK9 with other proteins, like Brd4 and the P-TEFb complex, are affected by small molecule inhibitors. biorxiv.org Such studies can uncover novel regulatory mechanisms, for instance, the role of the HSP90-CDC37-P-TEFb complex. biorxiv.org

Comprehensive profiling through transcriptional, proteomics, and phosphoproteomics analyses allows for a deep characterization of the cellular response to CDK9 degradation. biorxiv.org These analyses can reveal the downstream consequences of target degradation, such as the disruption of transcriptional networks, including those driven by oncogenes like MYC. biorxiv.org For example, proteomics analysis has shown that CDK9 degradation can lead to a rapid downregulation of MYC protein levels. biorxiv.org This highlights the ability of proteomics to uncover the functional consequences of targeted protein degradation that might not be apparent from simple inhibition of kinase activity. biorxiv.org

Advanced Structural and Computational Biology Investigations

Understanding the three-dimensional arrangement of the PROTAC, the target protein, and the E3 ligase is critical for rational drug design and optimization. Advanced structural and computational biology methods provide insights into the formation and stability of the ternary complex.

Molecular Docking and Dynamics Simulations of Ternary Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions within the ternary complex. scienceopen.com These in silico methods can guide the design of PROTACs by predicting how modifications to the linker or the ligands will affect the formation and stability of the POI-PROTAC-E3 ligase complex. scienceopen.com

Computational strategies have been successfully used to identify PROTACs for various target proteins, including CDK9. scienceopen.com Molecular docking can help in selecting the appropriate linker length and in characterizing the interactions within the ternary complex. scienceopen.com For instance, a docking-guided design approach was used to develop a library of PROTACs targeting CDK9. nih.gov Furthermore, computational workflows have been developed to assess the steric compatibility between a PROTAC and the two protein partners. scienceopen.com

Elucidation of Structural Basis for Ternary Complex Formation

The ultimate goal of structural investigations is to obtain a high-resolution structure of the ternary complex, typically through techniques like X-ray crystallography or cryo-electron microscopy. While a specific structure for this compound is not detailed in the provided search results, the general principles of ternary complex formation are well-established.

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. nih.gov The PROTAC acts as a molecular glue, bringing the target protein (CDK9/CycT1) and an E3 ligase (often Cereblon (CRBN) or VHL) into close proximity. nih.govnih.gov The stability and geometry of this complex are influenced by cooperative interactions between all three components. Studies on other PROTACs have shown that the linker plays a crucial role in achieving a favorable conformation for ubiquitination. For example, the rigidity of a biphenyl (B1667301) linker was suggested to contribute to a more favorable ternary complex formation with CDK9 and CRBN. biorxiv.org The elucidation of these structural details is key to understanding the principles of cooperativity and selectivity in PROTAC-mediated protein degradation. Further research has also pointed to the potential formation of a ternary complex between certain degraders, CDK9, and LC3B, suggesting an autophagy-lysosome pathway for degradation. researchgate.net

Phenotypic Characterization in Cellular Models

The phenotypic effects of this compound are assessed in cellular models to understand its therapeutic potential. These assessments primarily involve assays that measure cell proliferation, viability, apoptosis induction, and cell cycle distribution.

Cell Proliferation and Viability Assays

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. In MCF-7 breast cancer cells, the degrader demonstrated an IC₅₀ value of 17 μM after 72 hours of treatment, indicating its ability to inhibit cell proliferation. medchemexpress.com In contrast, it was significantly less active against L02 cells, which have low CDK9 expression, with an IC₅₀ greater than 100 μM. medchemexpress.com Another PROTAC, identified as compound B03, showed more effective inhibition of cell growth compared to its warhead alone. researchgate.net Similarly, the PROTAC THAL-SNS-032 has been shown to have growth inhibitory effects. nih.gov

The development of resistance to CDK9 inhibitors has been observed. For instance, after a 24-hour treatment, the anti-proliferation activities of AZD4573 and THAL-SNS-032 decreased by 3- and 8-fold, respectively, in MOLM13-BR resistant cells. nih.gov

Cell viability assays further underscore the anti-proliferative potential of these degraders. For example, a study identified two compounds, TB003 and TB008, as potent CDK9 degraders with low nanomolar IC₅₀ values and high selectivity. nih.gov These compounds exhibited significant anti-proliferative and cell-killing efficacy, surpassing that of standard chemotherapeutic agents. nih.gov

Table 1: IC₅₀ Values of this compound and Related Compounds in Different Cell Lines

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| PROTAC CDK9 degrader-2 | MCF-7 | 17 μM | medchemexpress.com |

| PROTAC CDK9 degrader-2 | L02 | > 100 μM | medchemexpress.com |

| THAL-SNS-032 | MOLM13-BR | 8-fold decrease | nih.gov |

| TB003 | Various | Low nanomolar | nih.gov |

| TB008 | Various | Low nanomolar | nih.gov |

Apoptosis Induction Assays

This compound has been shown to induce apoptosis in cancer cells. In MCF-7 cells, treatment with this degrader led to the induction of apoptosis. medchemexpress.com The inhibition of CDK9 is known to cause apoptosis in various cancer cell lines. mdpi.com This pro-apoptotic effect is often linked to the downregulation of the anti-apoptotic protein Mcl-1, a known target of CDK9. researchgate.netmdpi.comnih.gov

The PROTAC THAL-SNS-032, a selective CDK9 degrader, has also been observed to induce an increase in sub-G1 apoptotic cells, particularly in CDK2-knockout settings. nih.gov This suggests that the apoptotic response to CDK9 degradation can be influenced by the status of other cell cycle kinases. nih.gov Furthermore, the combination of a selective CDK9 degrader with a Bcl-xL inhibitor is being explored to enhance apoptotic induction. nih.gov

Another PROTAC, B03, demonstrated enhanced antiproliferative activity by increasing the level of apoptosis induction. researchgate.net

Cell Cycle Analysis

Analysis of the cell cycle reveals the mechanisms through which this compound exerts its anti-proliferative effects. Inhibition of CDK9 is known to disrupt cell cycle progression. nih.gov For instance, a dual degrader of CDK2 and CDK9, compound F3, was found to inhibit cell proliferation by effectively blocking the S and G2/M phases of the cell cycle in PC-3 cells. frontiersin.org

Transcriptional and Gene Expression Analysis

The degradation of CDK9, a key transcriptional regulator, has profound effects on gene expression. Analytical techniques such as qRT-PCR and RNA sequencing are employed to quantify these changes and understand the downstream consequences.

mRNA Transcript Quantification (e.g., qRT-PCR, RNA-sequencing)

The degradation of CDK9 by PROTACs leads to a significant reduction in the mRNA levels of its target genes. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation. nih.govmdpi.com Consequently, its degradation leads to reduced phosphorylation of the RNA polymerase II C-terminal domain, resulting in decreased transcription of genes like MYC. nih.gov

Studies have shown that PROTAC-mediated degradation of CDK9 effectively downregulates Mcl-1 levels in a dose-dependent manner. medchemexpress.comnih.gov For example, degrader 3 was observed to reduce Mcl-1 levels in HCT116 cells. nih.gov

Functional Enrichment Analysis of Gene Pathways

Functional enrichment analysis of gene pathways provides insights into the broader biological processes affected by CDK9 degradation. The inhibition of CDK9 has been shown to impact pathways related to cell cycle control and apoptosis. nih.gov Given that CDK9 regulates the transcription of numerous genes, its degradation is expected to affect a wide array of cellular pathways critical for cancer cell survival and proliferation. nih.gov

Application of PROTAC CDK9/CycT1 Degraders as Research Tools

Proteolysis-targeting chimeras (PROTACs) that target Cyclin-dependent kinase 9 (CDK9) represent a significant advancement in chemical biology, offering powerful tools for biomedical research. nih.gov These bifunctional molecules are designed to induce the selective degradation of CDK9 within cells, providing a method to acutely deplete the protein and study the direct consequences of its absence. nih.govnih.gov This approach overcomes some limitations of traditional inhibitors, which may have off-target effects or require high concentrations to achieve a functional knockout. nih.gov By hijacking the cell's own ubiquitin-proteasome system, PROTACs can catalytically degrade their target, offering a sustained and potent method to probe protein function. nih.govnih.gov

The development of CDK9 degraders has enabled researchers to investigate the kinase's multifaceted roles with high precision. nih.govfrontiersin.org These molecules typically consist of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN). nih.govmedchemexpress.comtandfonline.com The formation of a ternary complex between the PROTAC, CDK9, and the E3 ligase leads to the poly-ubiquitination of CDK9, marking it for destruction by the proteasome. nih.govnih.gov This targeted degradation allows for a direct assessment of CDK9's role in various cellular pathways. nih.gov

Dissecting the Role of CDK9 in Various Biological Processes and Disease States